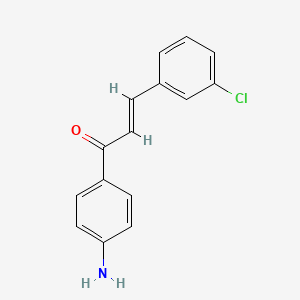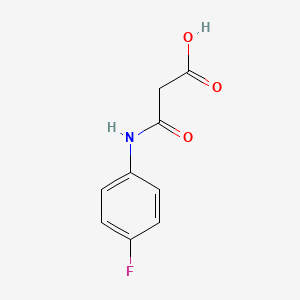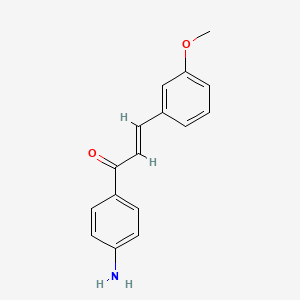
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is an organometallic compound with a variety of potential applications in the scientific community. Compound A is composed of a phenyl ring with a prop-2-en-1-one backbone, and a 4-aminophenyl and 3-methoxyphenyl substituents. Due to its unique structure, compound A has a number of interesting properties that make it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds structurally similar to “(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.” For instance, compounds with aminochalcone derivatives have been synthesized and analyzed for their antioxidant activities. These compounds were characterized using various spectroscopic methods and tested in vitro for their free radical scavenging abilities, indicating the importance of hydroxyl functionalities in enhancing antioxidant activity (Sulpizio et al., 2016).
Antimicrobial and Antiproliferative Activities
Research has been conducted on derivatives of the compound for antimicrobial and antiproliferative activities. For example, certain derivatives have shown moderate antimicrobial activity against selected pathogens, indicating the potential of these compounds in medical applications (Sadgir et al., 2020). Another study focused on synthesizing combretastatin derivatives with an adamantane fragment, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549, highlighting their potential in cancer therapy (Nurieva et al., 2015).
Structural and Photophysical Studies
Structural investigations of related compounds have provided insights into their crystal structures and intermolecular interactions. For instance, studies involving X-ray crystallography and DFT calculations have explored the stabilization forces and vibrational modes of these compounds, providing a deeper understanding of their chemical properties (Venkatesan et al., 2016). Photophysical properties, such as absorption and fluorescence characteristics, have also been studied in various solvents, revealing the effects of solvent polarity on these properties and indicating the compounds' potential in optical applications (Kumari et al., 2017).
Nonlinear Optical Properties
The nonlinear optical properties of novel chalcone derivatives have been investigated using techniques such as the Z-scan technique and DFT method. These studies have identified compounds exhibiting significant third-order nonlinear optical properties, suggesting their suitability for applications in optical limiting and laser damage threshold studies (Mathew et al., 2019).
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,17H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSDVBWDJFJHL-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




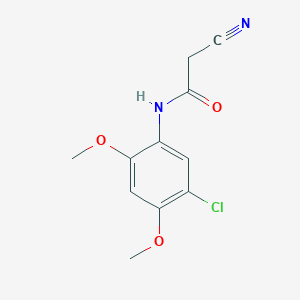
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
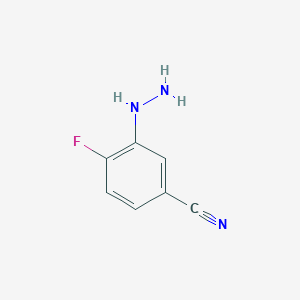
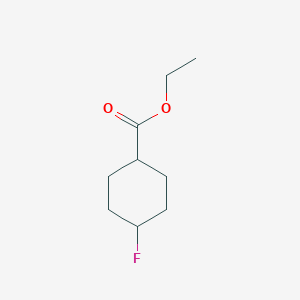


![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
